molecular formula C15H14N2O5S B2668390 Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate CAS No. 922013-52-3

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate

Cat. No. B2668390
M. Wt: 334.35
InChI Key: IWUJFKDIPBSWLO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate is a chemical compound with the CAS Number: 248249-53-8 . It has a molecular weight of 277.3 . The IUPAC name for this compound is ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3 . This indicates that the compound contains 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

A key area of research involves the synthesis of novel derivatives through chemical reactions that introduce different substituents, aiming to explore their potential biological activities or physical properties. For example, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives demonstrates the compound's role as a precursor in generating structurally diverse molecules with possible therapeutic applications (Mohamed, 2014). Similarly, the creation of Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate through specific reactions showcases its utility in developing compounds with potential spectroscopic and material applications (Haroon et al., 2018).

Biological Activity Evaluation

Another significant application area is the synthesis of derivatives for biological activity evaluation. For instance, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized and assessed for their antibacterial, antioxidant, and antitubercular activities, showcasing the compound's relevance in discovering new therapeutic agents (Bhoi et al., 2016).

Photophysical and Electronic Studies

The compound and its derivatives have also been investigated for their photophysical and electronic properties. Research into the synthesis, spectroscopic characterization, and crystallographic behavior of certain derivatives reveals insights into their molecular geometry, potential sites for hydrogen bonding, and theoretical calculations correlating with experimental data. Such studies are essential for understanding the fundamental properties of these compounds and their potential applications in materials science (Muhammad Haroon et al., 2018).

Advanced Material Synthesis

Research into thiazole and benzothiazole derivatives, including Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate, extends into the field of advanced materials. Their synthesis and characterization aim to explore potential applications in new materials with unique properties, such as nonlinear optical materials, which are crucial for optoelectronic devices (Haroon et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-2-20-14(19)10-7-23-15(16-10)17-13(18)6-9-3-4-11-12(5-9)22-8-21-11/h3-5,7H,2,6,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUJFKDIPBSWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate

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